molecular formula C18H21N7O3 B12411770 PI3Kalpha-IN-9

PI3Kalpha-IN-9

Cat. No.: B12411770
M. Wt: 383.4 g/mol
InChI Key: LOQNSAZUXOBMAX-UHFFFAOYSA-N
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Description

PI3Kalpha-IN-9 is a selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, which is a critical lipid kinase involved in various cellular processes such as growth, proliferation, and survival. The phosphatidylinositol-3-kinase pathway is frequently activated in human cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3Kalpha-IN-9 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

PI3Kalpha-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

PI3Kalpha-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

PI3Kalpha-IN-9 exerts its effects by selectively inhibiting the phosphatidylinositol-3-kinase alpha isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways such as the AKT/mammalian target of rapamycin pathway. By blocking this pathway, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI3Kalpha-IN-9 is unique in its high selectivity for the phosphatidylinositol-3-kinase alpha isoform, which minimizes off-target effects and reduces toxicity. This selectivity makes it a valuable tool for studying the specific role of phosphatidylinositol-3-kinase alpha in various biological processes and for developing targeted cancer therapies .

Properties

Molecular Formula

C18H21N7O3

Molecular Weight

383.4 g/mol

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C18H21N7O3/c19-16-20-13-11-12(1-2-14(13)28-16)15-21-17(24-3-7-26-8-4-24)23-18(22-15)25-5-9-27-10-6-25/h1-2,11H,3-10H2,(H2,19,20)

InChI Key

LOQNSAZUXOBMAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC(=N4)N)N5CCOCC5

Origin of Product

United States

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